![molecular formula C19H15N5O2S B2897908 Benzyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate CAS No. 868969-34-0](/img/structure/B2897908.png)
Benzyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound contains several functional groups including a benzyl group, a pyridine ring, a triazole ring, and a pyridazine ring. These groups are common in many pharmaceutical compounds due to their ability to interact with biological systems .
Molecular Structure Analysis
The compound contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. It also contains a pyridine and a pyridazine ring, which are six-membered rings with nitrogen atoms . These rings are likely to contribute to the compound’s ability to interact with biological systems.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the sulfanyl group could make the compound more polar and increase its solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Biochemical Applications :
- A study by Flefel et al. (2018) discusses the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives. These compounds have been evaluated for antimicrobial and antioxidant activities (Flefel et al., 2018).
Molecular Docking and Antimicrobial Activity :
- Research by Satyendra et al. (2011) details the synthesis of novel dichloro substituted benzoxazole-triazolo-thione derivatives. These compounds have shown potential in vitro antioxidant and anthelmintic activities. Molecular docking studies suggest they could inhibit β-Tubulin, a protein target in parasites (Satyendra et al., 2011).
Herbicidal Applications :
- A 1990 study by Subramanian et al. reports on triazolopyrimidine sulfanilides, a class of herbicides targeting acetolactate synthase. They discuss spontaneous mutations in tobacco and cotton that lead to resistance against these herbicides (Subramanian et al., 1990).
Antitumor Agents :
- Abdallah et al. (2017) synthesized a series of pyridotriazolopyrimidines with potential antitumor properties. They evaluated these compounds against cancer cell lines, revealing promising activities in comparison to standard drugs (Abdallah et al., 2017).
Insecticidal Properties :
- Soliman et al. (2020) investigated new bioactive sulfonamide thiazole derivatives, including triazolo[1,5-a]pyrimidine, for potential use as insecticidal agents against the cotton leafworm. They reported significant toxic effects and conducted biochemical analyses to understand their impact (Soliman et al., 2020).
Synthesis of Heterocyclic Systems :
- Research by Toplak et al. (1999) utilized derivatives for the synthesis of various heterocyclic systems, including pyrido[1,2-a]pyrimidin-4-ones and triazolo[1,5-a]pyrimidines. These compounds were prepared for potential biological applications (Toplak et al., 1999).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c25-18(26-12-14-5-2-1-3-6-14)13-27-17-9-8-16-21-22-19(24(16)23-17)15-7-4-10-20-11-15/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDEAHKDRNZKNSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine dihydrochloride](/img/structure/B2897827.png)
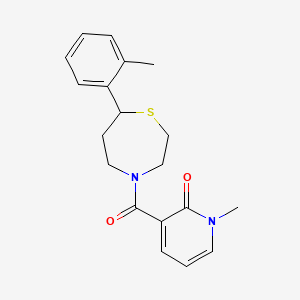
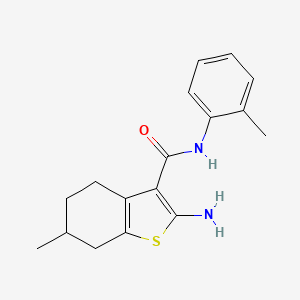
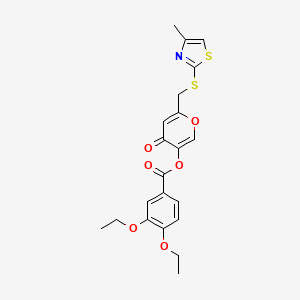
![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)
![2-[1-[2-(Benzotriazol-1-yl)acetyl]azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2897834.png)
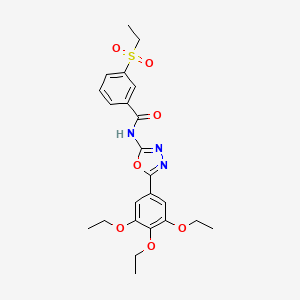
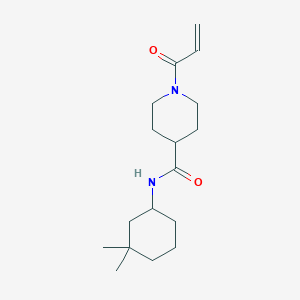
![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2897839.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2897840.png)
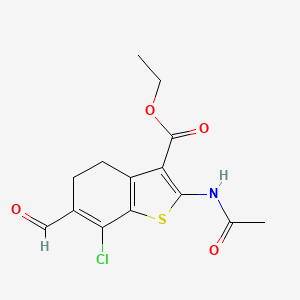
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)
![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2897845.png)